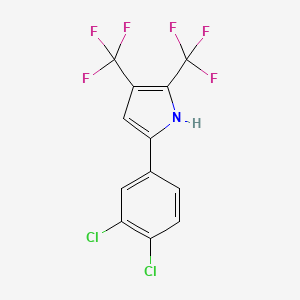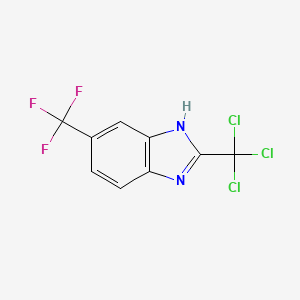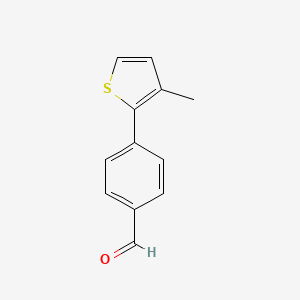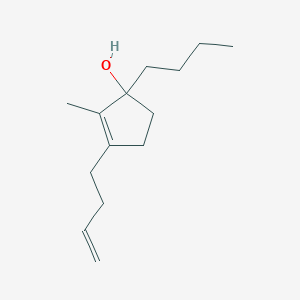
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoromethylated reagents under controlled conditions. One common method includes the use of trifluoromethylation agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality and consistency of the compound .
化学反応の分析
Types of Reactions
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
科学的研究の応用
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of trifluoromethylated compounds with biological targets.
作用機序
The mechanism of action of 5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. The dichlorophenyl group contributes to the binding affinity and specificity towards the target molecules .
類似化合物との比較
Similar Compounds
- 5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo pyrazine derivatives
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
Uniqueness
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual trifluoromethylation is less common in similar compounds, providing distinct properties that can be leveraged in various applications .
特性
CAS番号 |
142223-22-1 |
|---|---|
分子式 |
C12H5Cl2F6N |
分子量 |
348.07 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole |
InChI |
InChI=1S/C12H5Cl2F6N/c13-7-2-1-5(3-8(7)14)9-4-6(11(15,16)17)10(21-9)12(18,19)20/h1-4,21H |
InChIキー |
KBBNZTSMHLOPHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(N2)C(F)(F)F)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)



![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)

